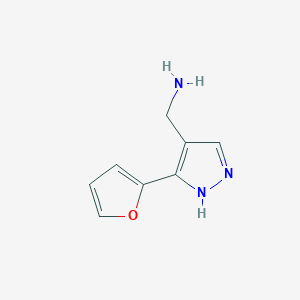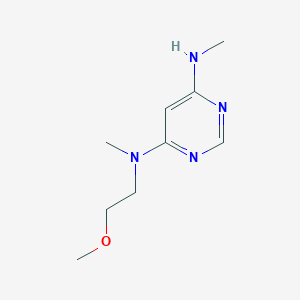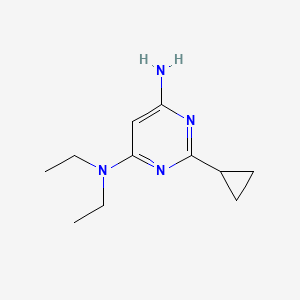![molecular formula C11H18ClNO2 B1493172 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one CAS No. 2098049-56-8](/img/structure/B1493172.png)
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
Übersicht
Beschreibung
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one, also known as 2-chloro-1-(3a-methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one, is a small molecule that has been studied extensively in the scientific and medical fields. It is a synthetic compound that has been used in various research applications and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Scaffolding
Heterocyclic compounds, such as hexahydro-2H-thieno[2,3-c]pyrrole derivatives, have been explored as low molecular weight polar scaffolds for constructing compound libraries in drug discovery. These scaffolds can be utilized in the search for new drugs, demonstrating the potential of similar structures for medicinal chemistry applications (Yarmolchuk et al., 2011).
Synthetic Methodologies
The synthesis and transformation of related heterocyclic compounds provide valuable methodologies for creating complex molecules. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through rearrangement of chlorinated pyrrolidin-2-ones has implications for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Catalysis
Palladium(II) complexes of (pyridyl)imine ligands, including methoxy-containing compounds, act as catalysts for the methoxycarbonylation of olefins. This process is crucial for producing esters, illustrating the compound's potential role in industrial catalysis (Zulu et al., 2020).
Molecular Electronics and Photonics
Compounds with heterocyclic structures are significant in the development of materials for molecular electronics and photonics. Their unique electronic and structural properties make them suitable for applications in nonlinear optics and electrooptic devices, which are critical in telecommunications and information processing (Facchetti et al., 2006).
Environmental and Biological Implications
Understanding the transformation and degradation pathways of chloro- and methoxy-substituted compounds is vital for assessing their environmental fate and biological effects. Studies on similar compounds, such as the reductive dechlorination of methoxychlor, provide insights into how these substances interact with biological systems and their potential environmental impact (Yim et al., 2008).
Eigenschaften
IUPAC Name |
1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-15-8-11-4-2-3-9(11)6-13(7-11)10(14)5-12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJBYGBLJXRUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1493098.png)







![1-[(Cyclobutylamino)methyl]cyclobutan-1-amine](/img/structure/B1493110.png)
![(4-methylpentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1493111.png)